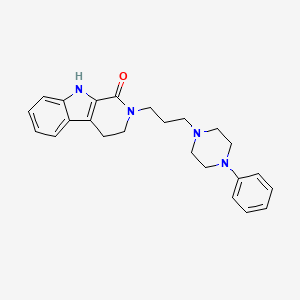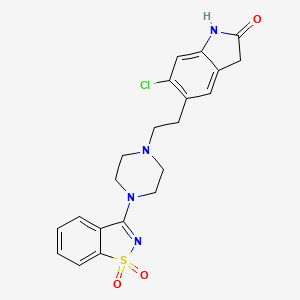
S-Neopetasin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Neopetasin is a chemical compound with the molecular formula C19H26O3SThis compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology, where it has shown promise as a potent inhibitor of mitochondrial electron transport chain complex I (ETCC1), a key player in cancer metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Neopetasin typically involves the extraction of petasin from Petasites hybridus, followed by chemical modification to obtain the S-isomer. The extraction process usually employs solvents such as ethanol or methanol to isolate petasin from the plant material. Subsequent steps involve stereoselective reactions to convert petasin into this compound. These reactions often require specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to supercritical CO2 extraction, which is an efficient and environmentally friendly method. The extracted petasin is then chemically modified in large reactors under controlled conditions to produce this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
S-Neopetasin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
S-Neopetasin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study stereoselective reactions and the synthesis of sesquiterpene lactones.
Biology: In biological research, this compound is investigated for its effects on cellular metabolism and its potential as a therapeutic agent.
Medicine: this compound has shown promise in oncology as a potent inhibitor of ETCC1, which is crucial for cancer cell metabolism.
Mecanismo De Acción
S-Neopetasin exerts its effects primarily by inhibiting mitochondrial electron transport chain complex I (ETCC1). This inhibition disrupts the metabolism of cancer cells, leading to a decrease in the production of metabolic intermediates necessary for rapid tumor growth and metastasis. This compound also affects cellular motility and focal adhesion, further inhibiting the metastatic potential of cancer cells. The compound’s ability to deplete aspartate levels and disrupt nucleotide synthesis and glycosylation pathways contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
S-Neopetasin is structurally similar to other petasin derivatives, such as:
Petasin: The parent compound from which this compound is derived. It also inhibits ETCC1 but with different potency and specificity.
Isopetasin: Another derivative with similar inhibitory effects on ETCC1 but varying in its stereochemistry and biological activity.
S-Petasin: A stereoisomer of petasin with distinct biological properties and therapeutic potential.
This compound stands out due to its higher potency and specificity in inhibiting ETCC1, making it a promising candidate for further research and development in cancer therapy .
Propiedades
Número CAS |
87984-58-5 |
|---|---|
Fórmula molecular |
C19H26O3S |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
[(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15+,17+,19+/m0/s1 |
Clave InChI |
OHANKWLYFDFHOJ-OXRZYUPZSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CCC2=CC(=O)[C@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC |
SMILES canónico |
CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


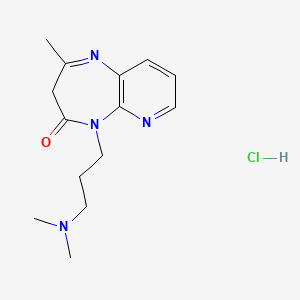
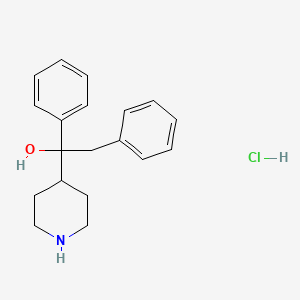
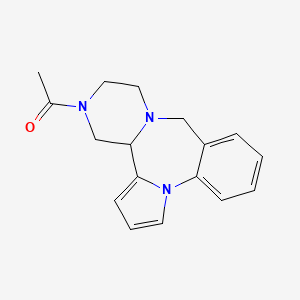

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
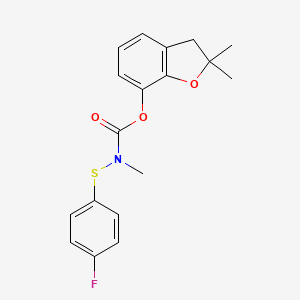
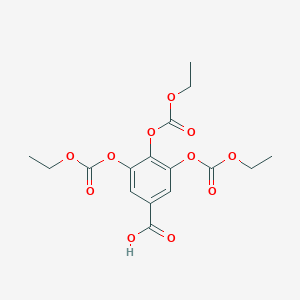
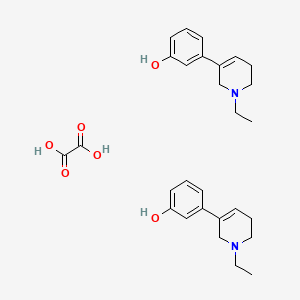

![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
